molecular formula C10H10N2O B6306913 1-(2-Methylphenyl)-1H-pyrazol-4-ol CAS No. 77458-33-4

1-(2-Methylphenyl)-1H-pyrazol-4-ol

Cat. No. B6306913
CAS RN: 77458-33-4
M. Wt: 174.20 g/mol
InChI Key: ZMLMZUSYAUANJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylphenyl)-1H-pyrazol-4-ol, also known as 2-methylpyrazole, is a heterocyclic compound belonging to the pyrazole family. It is widely used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. In addition, it has been used in the development of new materials and in the study of biological systems.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Methylphenyl)-1H-pyrazol-4-ol involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate followed by cyclization of the resulting intermediate.

Starting Materials
2-methylphenylhydrazine, ethyl acetoacetate, sodium ethoxide, ethanol, wate

Reaction
Step 1: Dissolve 2-methylphenylhydrazine (1.0 equivalent) in ethanol and add sodium ethoxide (1.1 equivalents)., Step 2: Add ethyl acetoacetate (1.0 equivalent) to the reaction mixture and stir for 2-3 hours at room temperature., Step 3: Add water to the reaction mixture and extract the product with ethyl acetate., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product., Step 5: Purify the crude product by recrystallization from ethanol to obtain 1-(2-Methylphenyl)-1H-pyrazol-4-ol as a white solid.

Scientific Research Applications

2-Methylpyrazole has been used in a variety of scientific research applications. It has been used in the synthesis of new materials, such as polymers, and in the study of biological systems. It has also been used as a pesticide, as an inhibitor of enzymes, and as a reagent in organic synthesis.

Mechanism Of Action

2-Methylpyrazole acts as a proton acceptor, forming an acid-base complex with a protonated form of the molecule. This complex then undergoes a nucleophilic substitution reaction, resulting in the formation of a new product.

Biochemical And Physiological Effects

2-Methylpyrazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2, and to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

2-Methylpyrazole is a relatively inexpensive and easy to obtain compound, making it an ideal reagent for laboratory experiments. Its low toxicity and high solubility in aqueous solutions make it particularly suitable for biological experiments. However, it is not very stable in the presence of light or air and can be easily decomposed.

Future Directions

The potential applications of 1-(2-Methylphenyl)-1H-pyrazol-4-olzole are vast and are still being explored. Possible future directions include the development of new materials based on 1-(2-Methylphenyl)-1H-pyrazol-4-olzole, the use of 1-(2-Methylphenyl)-1H-pyrazol-4-olzole as a drug delivery system, and the use of 1-(2-Methylphenyl)-1H-pyrazol-4-olzole as a pesticide. In addition, further research is needed to explore its potential as an enzyme inhibitor and its potential as an anti-cancer agent.

properties

IUPAC Name

1-(2-methylphenyl)pyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-4-2-3-5-10(8)12-7-9(13)6-11-12/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLMZUSYAUANJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-o-Tolyl-1H-pyrazol-4-ol

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